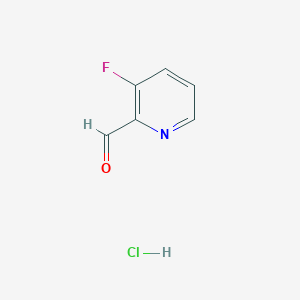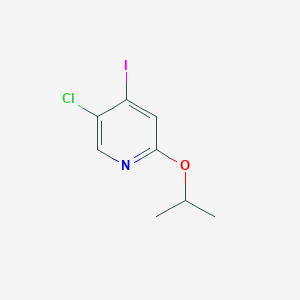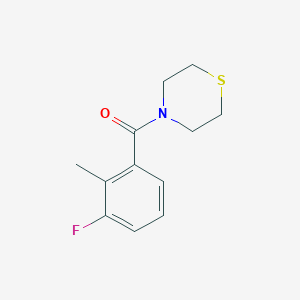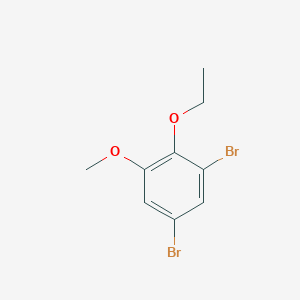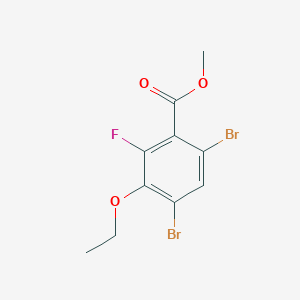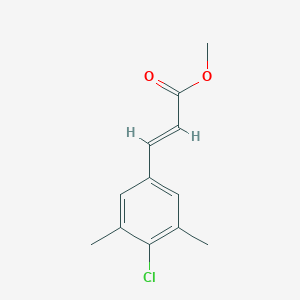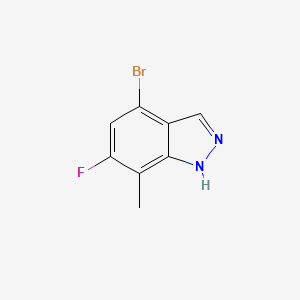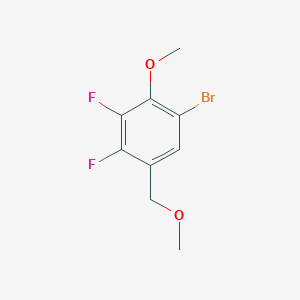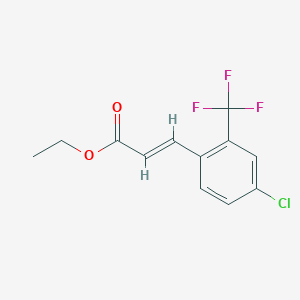
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, also known as ETCPA, is a chemical compound that has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies.
Wissenschaftliche Forschungsanwendungen
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has been used in a variety of scientific research applications. It has been used as a reagent in a number of chemical syntheses, as a catalyst in biochemical reactions, and as a substrate in physiological studies. It has also been used as a model compound for studying the properties of other compounds, such as the properties of polymersization.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other compounds in order to form chemical bonds. This is believed to be the primary mechanism of action for (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate in chemical syntheses and biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate are not well understood. However, it is believed that the compound may have some effect on the activity of enzymes and other proteins in the body. It is also possible that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate may have some effect on the metabolism of other compounds, such as hormones and neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate has several advantages as a reagent in laboratory experiments. It is a relatively stable compound and is not easily degraded under normal laboratory conditions. It is also relatively inexpensive and readily available, making it an attractive option for laboratory experiments. However, it is important to note that (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is a relatively reactive compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate. One potential direction is to investigate the biochemical and physiological effects of the compound on different organisms. Additionally, further research could be done to investigate the mechanism of action of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and to identify potential applications for the compound in the pharmaceutical and biotechnological fields. Finally, further research could be done to investigate the potential uses of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate as a catalyst in chemical syntheses and biochemical reactions.
Synthesemethoden
(E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate is synthesized through a process called Friedel-Crafts alkylation, which involves the reaction of a compound containing an alkyl group with a compound containing an aromatic ring. In the case of (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate, the alkyl group is ethyl and the aromatic ring is 4-chloro-2-(trifluoromethyl)phenyl. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction produces a compound with an ethyl acrylate group and a 4-chloro-2-(trifluoromethyl)phenyl group, which is (E)-Ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate.
Eigenschaften
IUPAC Name |
ethyl (E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXUHVQGQNDCC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


